Cas no 1805661-63-5 (Ethyl 5-cyano-2,3-dichlorobenzoate)

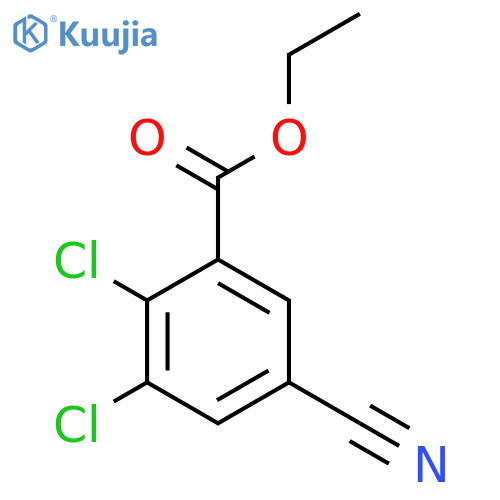

1805661-63-5 structure

商品名:Ethyl 5-cyano-2,3-dichlorobenzoate

CAS番号:1805661-63-5

MF:C10H7Cl2NO2

メガワット:244.074080705643

CID:4796251

Ethyl 5-cyano-2,3-dichlorobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-cyano-2,3-dichlorobenzoate

-

- インチ: 1S/C10H7Cl2NO2/c1-2-15-10(14)7-3-6(5-13)4-8(11)9(7)12/h3-4H,2H2,1H3

- InChIKey: FLLXLXFZLKROGG-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=C(C#N)C=C1C(=O)OCC)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 286

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 3.1

Ethyl 5-cyano-2,3-dichlorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015018416-250mg |

Ethyl 5-cyano-2,3-dichlorobenzoate |

1805661-63-5 | 97% | 250mg |

475.20 USD | 2021-05-31 | |

| Alichem | A015018416-500mg |

Ethyl 5-cyano-2,3-dichlorobenzoate |

1805661-63-5 | 97% | 500mg |

823.15 USD | 2021-05-31 | |

| Alichem | A015018416-1g |

Ethyl 5-cyano-2,3-dichlorobenzoate |

1805661-63-5 | 97% | 1g |

1,564.50 USD | 2021-05-31 |

Ethyl 5-cyano-2,3-dichlorobenzoate 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

1805661-63-5 (Ethyl 5-cyano-2,3-dichlorobenzoate) 関連製品

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量